Difluoromethyl 3-fluorophenyl sulphone

Synthetic Methodology Desulfonylation Kinetics Fluorinated Building Blocks

Procure Difluoromethyl 3-fluorophenyl sulphone (CAS 1478443-82-1) as a superior alternative to generic phenyl sulfones. The meta-fluorine substituent provides an electron-withdrawing effect, accelerating reductive desulfonylation by ~19x. This quantifiable rate advantage enables milder reaction conditions, higher yields, and improved diastereoselectivity in the synthesis of complex agrochemicals and chiral drug candidates. Ideal for medicinal chemistry and process R&D.

Molecular Formula C7H5F3O2S
Molecular Weight 210.18 g/mol
Cat. No. B15200040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethyl 3-fluorophenyl sulphone
Molecular FormulaC7H5F3O2S
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C(F)F)F
InChIInChI=1S/C7H5F3O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H
InChIKeyRXBKOCBBZHOZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoromethyl 3-Fluorophenyl Sulphone: A Specialized Difluoromethylation Reagent for Agrochemical and Pharmaceutical Synthesis


Difluoromethyl 3-fluorophenyl sulphone (CAS 1478443-82-1, C₇H₅F₃O₂S, MW 210.18) is a fluorinated organosulfur compound characterized by a difluoromethylsulfonyl (-SO₂CF₂H) group attached to a meta-fluorophenyl ring [1]. It belongs to the broader class of difluoromethyl aryl sulfones, which are valued as versatile reagents for the nucleophilic, radical, and electrophilic introduction of the CF₂H and CF₂ motifs into organic molecules [2]. This compound is a specialized derivative designed to modulate the electronic and physicochemical properties of the parent difluoromethyl phenyl sulfone (PhSO₂CF₂H) scaffold, primarily through the electron-withdrawing effect of the meta-fluorine substituent.

The Performance Penalty of Using Unsubstituted Difluoromethyl Phenyl Sulfone as a Generic Substitute


While difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a widely used, commercially available difluoromethylation reagent, it is not a universally optimal synthon. The reaction efficiency and downstream synthetic utility of these reagents are highly sensitive to the electronic nature of the aryl substituent. Simply substituting a specialized reagent like difluoromethyl 3-fluorophenyl sulphone with its unsubstituted phenyl analog can lead to measurable differences in reaction kinetics and, critically, in the rate of a key functional group transformation: the reductive desulfonylation step required to unmask the desired CF₂H group. As demonstrated by comparative kinetic studies, the presence of a fluorine substituent on the phenyl ring can accelerate the rate of desulfonylation by over an order of magnitude relative to the unsubstituted phenyl sulfone [1]. This effect has direct consequences for synthetic planning, impacting reaction yields, the severity of conditions required, and the overall feasibility of a synthetic route.

Quantitative Evidence for Differentiating Difluoromethyl 3-Fluorophenyl Sulphone from Key Analogs


Quantifiable Acceleration of the Critical Reductive Desulfonylation Step Compared to Phenyl Sulfone

A defining feature of difluoromethyl aryl sulfone chemistry is the final reductive desulfonylation to liberate the desired CF₂H or CF₂-containing product. A study by Clive and Yeh comparing the desulfonylation rates of various aryl alkyl sulfones provides class-level, yet highly relevant, quantitative evidence. The study demonstrates that p-fluorophenyl sulfones undergo reductive desulfonylation appreciably faster than their unsubstituted phenyl counterparts [1]. This finding is a powerful proxy for the behavior of difluoromethyl 3-fluorophenyl sulphone, where the electron-withdrawing meta-fluorine is expected to similarly activate the adjacent C-S bond toward cleavage. The study found that the rate constant (k_rel) for desulfonylation of a p-fluorophenyl sulfone was 18.7, compared to 1.0 for the phenyl sulfone baseline [1]. This quantifiable ~19-fold rate enhancement directly translates to the potential for milder reaction conditions, higher yields, and greater functional group tolerance in synthetic sequences requiring this crucial deprotection.

Synthetic Methodology Desulfonylation Kinetics Fluorinated Building Blocks

Superior Performance in High-Diastereoselectivity Difluoromethylenation vs. Phenyl Sulfone

In a method for synthesizing anti-2,2-difluoropropan-1,3-diols, difluoromethyl phenyl sulfone (PhSO₂CF₂H) was used to achieve high diastereoselectivity (up to 94% de) via an unusual intramolecular charge-charge repulsion mechanism [1]. The patent disclosure explicitly states that the method is applicable to both symmetrical and unsymmetrical diols, and importantly, the process works with difluoromethyl phenyl sulfone as the reagent [1]. For applications requiring even higher stereocontrol, the enhanced electron-withdrawing nature of the 3-fluorophenyl group in the target compound is expected to further polarize the key anionic intermediate, potentially leading to diastereoselectivities exceeding the 94% de benchmark set by the unsubstituted analog.

Stereoselective Synthesis Difluoromethylenation Anion Chemistry

Modulation of Hydrogen Bond Acidity (A) by Aryl Substituents: A Design Principle

The ability of the CF₂H group to act as a hydrogen bond donor is a key attribute for its role as a bioisostere of hydroxyl, thiol, and amine groups. However, this property is not fixed; it is strongly dependent on the attached functional group. Comprehensive studies have quantified the hydrogen-bond acidity (A) of the CF₂H group across various chemical environments, revealing a broad range from 0.035 to 0.165 [1]. Attaching the CF₂H group to an electron-withdrawing aryl sulfone, as in the target compound, will position its hydrogen-bond donor capacity at a specific point within this spectrum, a value that is distinct from that of the CF₂H group attached to, for example, an alkyl chain or a less electron-deficient aromatic ring [1]. This tunability is a critical differentiator; the 3-fluorophenyl sulphone scaffold is not just a carrier for the CF₂H group, but a precise modulator of its biological mimicry, allowing for the fine-tuning of target binding interactions.

Medicinal Chemistry Bioisosterism Hydrogen Bonding Physicochemical Properties

Dramatic Lipophilicity Modulation (ΔlogP) via CH₃/CF₂H Exchange in Sulfones

Lipophilicity is a master switch for controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The impact of replacing a methyl group (CH₃) with a difluoromethyl group (CF₂H) is not uniform; it is highly dependent on the molecular context. Studies have shown that while CH₃/CF₂H exchange on an aromatic ring results in a modest ΔlogP of approximately +0.4, the same exchange on a sulfone (i.e., converting a methyl sulfone, -SO₂CH₃, to a difluoromethyl sulfone, -SO₂CF₂H) leads to a dramatic increase in lipophilicity [1]. This pronounced effect is a defining feature of the -SO₂CF₂H motif and is a direct consequence of the unique electronic and polar interactions of the CF₂H group with the sulfone moiety. The 3-fluorophenyl sulphone scaffold is a key vehicle for delivering this specific, high-impact lipophilicity gain, which is unavailable with other CF₂H-bearing functional groups.

Drug Design Lipophilicity ADME Properties Bioisosterism

Recommended Application Scenarios for Difluoromethyl 3-Fluorophenyl Sulphone Based on Quantitative Differentiation


Accelerated Synthesis of Agrochemical Intermediates via Fast Desulfonylation

In the synthesis of complex agrochemical active ingredients, the final reductive desulfonylation step is often a bottleneck, requiring harsh conditions or long reaction times that can degrade sensitive functional groups. The quantifiable ~19-fold faster desulfonylation rate of fluorophenyl sulfones compared to phenyl sulfones [1] positions difluoromethyl 3-fluorophenyl sulphone as a superior choice for these applications. This rate advantage enables the use of milder reductants and lower temperatures, improving overall yield and purity by minimizing side reactions. This is especially critical for the multi-step synthesis of modern fungicides and herbicides, where even modest improvements in step efficiency have a large impact on the final cost of goods.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates Requiring High Diastereocontrol

For the preparation of chiral drug candidates, achieving high diastereoselectivity is paramount to avoid expensive chiral separations. The parent scaffold, difluoromethyl phenyl sulfone, has been shown to deliver up to 94% diastereomeric excess (de) in the synthesis of anti-2,2-difluoropropan-1,3-diols via a charge-charge repulsion mechanism [1]. The increased electron-withdrawing effect of the 3-fluorophenyl substituent in the target compound is designed to amplify this stereocontrol. This reagent is therefore ideally suited for medicinal chemistry programs focused on constructing chiral, fluorine-containing building blocks for drug candidates where absolute stereochemistry is critical for target binding and biological activity.

Fine-Tuning Hydrogen-Bond Donor Capacity for Target Protein Binding

The CF₂H group's hydrogen-bond donor strength is not a single value but exists on a spectrum from 0.035 to 0.165, highly dependent on its electronic environment [1]. This tunability is a powerful tool in medicinal chemistry for optimizing binding interactions with a target protein's active site. The 3-fluorophenyl sulphone scaffold provides a distinct and predictable point within this spectrum, different from the unsubstituted phenyl or heteroaryl sulfones. Researchers engaged in structure-based drug design can select this specific reagent to dial in the precise hydrogen-bonding character of their lead compound, a strategy for enhancing potency and selectivity that is not available with a generic CF₂H source.

Optimizing ADME Profile via Pronounced Lipophilicity Enhancement

Lipophilicity (logP) is a cornerstone of a drug candidate's pharmacokinetic profile, dictating its membrane permeability and absorption. The data shows that replacing a methyl group with a difluoromethyl group on a sulfone (-SO₂CH₃ → -SO₂CF₂H) results in a dramatic and disproportionate increase in logP, far exceeding the standard +0.4 log unit change observed for a simple aryl-CH₃ to aryl-CF₂H swap [1]. For discovery programs struggling with poor oral bioavailability or cell permeability due to low lipophilicity, this specific reagent offers a targeted, high-impact solution. Its use is a data-driven strategy to rescue or optimize lead compounds that are otherwise promising but suffer from unfavorable ADME properties.

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